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piperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-Cyclopentyl-piperazin-2-one hydrochloride (CAS No. 1185300-00-8). While

this compound is a valuable building block in medicinal chemistry, publicly available

experimental data on its specific properties is limited. This document addresses this gap by

consolidating known information, providing reasoned estimations based on analogous

structures, and detailing robust methodologies for its synthesis and analytical characterization.

The guide is structured to offer both foundational knowledge and practical, field-proven insights

for professionals in drug discovery and development. All protocols are designed as self-

validating systems, emphasizing scientific integrity and reproducibility.

Introduction and Chemical Identity
1-Cyclopentyl-piperazin-2-one hydrochloride is the hydrochloride salt of the N-substituted

piperazinone, 1-Cyclopentylpiperazin-2-one. The core structure consists of a six-membered

piperazine ring containing two nitrogen atoms, with a carbonyl group at the 2-position and a
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cyclopentyl substituent on the nitrogen at the 1-position.[1] The hydrochloride salt form

generally enhances the compound's stability and aqueous solubility compared to its free base,

a desirable characteristic for pharmaceutical applications.[1]

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a

variety of biologically active compounds.[2] The introduction of a cyclopentyl group adds

lipophilicity and steric bulk, which can significantly influence the molecule's pharmacokinetic

and pharmacodynamic properties.[1]

This guide will systematically detail the known and predicted physicochemical properties,

propose a viable synthetic route, and outline comprehensive analytical methods for the

characterization and quality control of this compound.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development. Due to the limited availability of direct

experimental data for 1-Cyclopentyl-piperazin-2-one hydrochloride, the following section

combines reported information with theoretically derived and analog-based estimated values.

General and Physical Properties
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Property Value / Description Source / Justification

CAS Registry Number 1185300-00-8 [1]

Molecular Formula C₉H₁₆N₂O·HCl [1]

Molecular Weight 204.70 g/mol [1]

Appearance

Reported as a crystalline solid.

Analogous compounds are

typically white to off-white

powders.[1][3]

[1]

Melting Point

Not experimentally determined.

The related compound 1-

(Cyclopropylcarbonyl)piperazin

e hydrochloride has a melting

point of 175-179 °C.[4] The

melting point of 1-

Cyclopentylpiperazine is

reported as approximately 94-

98 °C.[5] A broad range is

expected due to the potential

for polymorphism and the

presence of the hydrochloride

salt.

N/A

Boiling Point

Not experimentally determined

and likely to decompose at

higher temperatures. The

boiling point of the free base,

1-Cyclopentylpiperazine, is

reported as 48 °C, though this

is likely at reduced pressure.[6]

N/A

Solubility Enhanced water solubility

compared to its free base form.

[1] Piperazine and its salts are

generally soluble in water and

polar organic solvents like

methanol and ethanol, but

[1]
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have limited solubility in

nonpolar solvents like ether.[7]

[8]

Structural and Chemical Properties
The chemical reactivity of 1-Cyclopentyl-piperazin-2-one hydrochloride is dictated by its

functional groups: a secondary amine within an amide, a tertiary amine, a carbonyl group

(amide), and the cyclopentyl ring.

Secondary Amine (in amide linkage): The nitrogen at position 4 is part of an amide and is

therefore significantly less basic and nucleophilic than a typical secondary amine. It can be

protonated to form the hydrochloride salt.[1]

Tertiary Amine: The nitrogen at position 1, substituted with the cyclopentyl group, is a tertiary

amine.

Carbonyl Group: The amide carbonyl at position 2 can participate in typical amide reactions,

though it is generally less reactive than a ketone or aldehyde.

Cyclopentyl Group: This aliphatic ring adds hydrophobicity and can influence binding to

biological targets through steric interactions.[1]

Synthesis and Purification
While a specific synthesis for 1-Cyclopentyl-piperazin-2-one hydrochloride is not detailed in

the available literature, a plausible and robust synthetic route can be designed based on

established methods for related piperazin-2-ones. The following proposed synthesis is a multi-

step process starting from commercially available precursors.

Proposed Synthetic Pathway
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Step 1: N-Boc Protection of Piperazin-2-one Step 2: N-Alkylation with Cyclopentyl Bromide Step 3: Boc Deprotection and Salt Formation

Piperazin-2-one tert-butyl 3-oxopiperazine-1-carboxylate
(Boc)2O, Et3N, DCM

tert-butyl 3-oxopiperazine-1-carboxylate tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate
Cyclopentyl bromide, NaH, DMF

tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate 1-Cyclopentyl-piperazin-2-one hydrochloride
HCl in Dioxane or Ether

Click to download full resolution via product page

Caption: Proposed three-step synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride.

Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate

Rationale: The selective protection of one nitrogen atom of piperazin-2-one is crucial to direct

the subsequent alkylation to the desired nitrogen. The tert-butyloxycarbonyl (Boc) group is

an ideal protecting group as it is stable under the basic conditions of the next step and can

be easily removed under acidic conditions.

Procedure:

1. Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM).

2. Add triethylamine (Et3N, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

3. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM.

4. Allow the reaction to warm to room temperature and stir for 12-16 hours.

5. Monitor the reaction progress by Thin Layer Chromatography (TLC).

6. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution

and then with brine.

7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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8. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl

acetate in hexanes) to yield the Boc-protected piperazin-2-one.

Step 2: Synthesis of tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate

Rationale: N-alkylation of the remaining secondary amine is achieved under basic

conditions. Sodium hydride (NaH) is a strong base that will deprotonate the amide nitrogen,

forming a nucleophilic anion that will react with cyclopentyl bromide in an SN2 reaction.

Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.

Procedure:

1. Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous DMF under an

inert atmosphere (e.g., nitrogen or argon).

2. Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq)

portion-wise.

3. Stir the mixture at 0 °C for 30 minutes, then add cyclopentyl bromide (1.1 eq) dropwise.

4. Allow the reaction to warm to room temperature and stir for 16-24 hours.

5. Monitor the reaction by TLC.

6. Carefully quench the reaction by the slow addition of water.

7. Extract the product with ethyl acetate.

8. Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

9. Filter and concentrate under reduced pressure.

10. Purify the crude product by flash column chromatography.

Step 3: Synthesis of 1-Cyclopentyl-piperazin-2-one hydrochloride
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Rationale: The final step involves the removal of the Boc protecting group under acidic

conditions. A solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether

is commonly used for this purpose as it cleaves the Boc group and simultaneously forms the

desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its

isolation.

Procedure:

1. Dissolve the purified tert-butyl 4-cyclopentyl-3-oxopiperazine-1-carboxylate (1.0 eq) in a

minimal amount of a suitable solvent like methanol or DCM.

2. Add a solution of HCl in dioxane (e.g., 4 M, 5-10 eq) at 0 °C.

3. Stir the mixture at room temperature for 2-4 hours.

4. Monitor the deprotection by TLC.

5. If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under

vacuum.

6. If no precipitate forms, concentrate the reaction mixture under reduced pressure and

triturate the residue with diethyl ether to induce precipitation.

7. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to

yield 1-Cyclopentyl-piperazin-2-one hydrochloride.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. The following section details the expected spectroscopic and

chromatographic profiles for 1-Cyclopentyl-piperazin-2-one hydrochloride and provides

protocols for its analysis.

Spectroscopic Analysis
While experimental spectra for the target compound are not readily available, the expected

spectral features can be predicted based on its structure and data from analogous compounds.

[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopentyl

and piperazinone protons. The hydrochloride salt formation may lead to peak broadening,

especially for protons near the protonated nitrogen.

Cyclopentyl protons: A multiplet in the range of 1.5-2.5 ppm. The proton on the carbon

attached to the nitrogen will be deshielded and appear further downfield.

Piperazinone ring protons: Several multiplets are expected for the methylene protons on

the piperazinone ring, likely in the range of 2.8-4.0 ppm.

NH proton: A broad singlet, the chemical shift of which will be concentration and solvent

dependent, likely appearing downfield (> 8 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Cyclopentyl carbons: Signals in the aliphatic region, typically between 25-60 ppm. The

carbon directly attached to the nitrogen will be the most downfield in this group.

Piperazinone ring carbons: Signals for the methylene carbons are expected in the range of

40-60 ppm.

Carbonyl carbon: The amide carbonyl carbon will appear as a singlet in the downfield

region, typically around 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

N-H Stretch (Amide) 3200-3400
Broad peak, indicative of the

secondary amide N-H.

C-H Stretch (Aliphatic) 2850-3000

Sharp peaks corresponding to

the C-H bonds of the

cyclopentyl and piperazinone

rings.

C=O Stretch (Amide) 1650-1680

Strong, sharp peak

characteristic of a cyclic amide

carbonyl.

N-H Bend 1550-1640 Moderate absorption.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak

would correspond to the free base [M+H]⁺ at m/z 169.13. Fragmentation patterns would

likely involve the loss of the cyclopentyl group and cleavage of the piperazinone ring.

Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of 1-Cyclopentyl-piperazin-2-
one hydrochloride and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust method for purity determination. Since the piperazinone core

lacks a strong UV chromophore, detection at low wavelengths (e.g., 210 nm) or

derivatization might be necessary for sensitive quantification.[1][10] Reversed-phase

chromatography is a suitable separation mode.

Proposed HPLC Method:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic

acid (TFA) or formic acid to ensure good peak shape.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm or by an Evaporative Light Scattering Detector (ELSD).

Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and

acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: For GC-MS analysis, derivatization is often required for polar compounds like

piperazinones to increase their volatility.[11] Silylation is a common derivatization technique.

Proposed GC-MS Method (after derivatization):

Derivatization: React the sample with a silylating agent like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: An initial temperature of 100 °C, followed by a ramp to 280 °C.

Injection: Split or splitless injection.

Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for

quantification.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Cyclopentyl-piperazin-2-one hydrochloride
is not widely available, general precautions for handling piperazine derivatives should be

followed. The parent compound, 1-Cyclopentylpiperazine, is listed as an irritant.[5][12]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
1-Cyclopentyl-piperazin-2-one hydrochloride is a compound with significant potential in

synthetic and medicinal chemistry. This technical guide has provided a comprehensive

overview of its chemical identity, predicted and known physicochemical properties, a detailed

proposed synthetic route, and robust analytical methodologies for its characterization. By

combining available data with scientifically sound predictions and established protocols for

analogous compounds, this guide serves as a valuable resource for researchers, enabling

them to confidently synthesize, purify, and characterize this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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